2,3-Dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
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Overview
Description
2,3-Dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
The synthesis of 2,3-Dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the naphthyridine core . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the cyclization process .
Chemical Reactions Analysis
2,3-Dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2,3-Dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
2,3-Dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine can be compared with other naphthyridine derivatives such as:
1,5-Naphthyridines: These compounds have a different arrangement of nitrogen atoms and exhibit distinct biological activities.
1,8-Naphthyridines: Known for their use in medicinal chemistry, these compounds also differ in their nitrogen atom arrangement and reactivity.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10Cl2N2 |
---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2,3-dichloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C9H10Cl2N2/c1-13-3-2-8-6(5-13)4-7(10)9(11)12-8/h4H,2-3,5H2,1H3 |
InChI Key |
XTVNPKLYMKWSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)Cl)Cl |
Origin of Product |
United States |
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